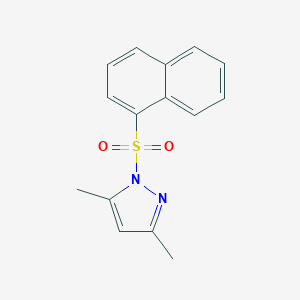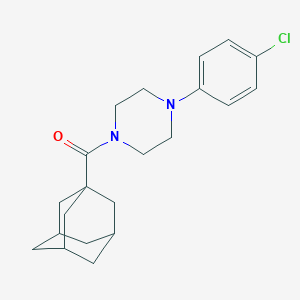![molecular formula C16H10ClNO3S2 B225138 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)
4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene-based compounds. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in cellular processes such as cell division and growth. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent cytotoxicity against certain cancer cell lines. It has also been shown to inhibit the activity of certain protein kinases. However, its effects on normal cells and tissues are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate in lab experiments is its potent activity against certain cancer cell lines. This makes it a promising candidate for further investigation as an anticancer agent. However, its mechanism of action is not well understood, and its effects on normal cells and tissues are not well characterized. Additionally, its synthesis method can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate. One potential direction is to further investigate its mechanism of action and its effects on normal cells and tissues. This could help to identify potential therapeutic targets and determine whether it has any off-target effects. Another direction is to explore its potential as an inhibitor of other protein kinases or enzymes involved in cellular processes. Finally, further studies could be conducted to optimize its synthesis method and improve its potency and selectivity.
Métodos De Síntesis
The synthesis of 4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate involves the reaction of 4-chloro-2-nitroaniline and thiophene-2-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide. The product is obtained by crystallization or precipitation from the reaction mixture.
Aplicaciones Científicas De Investigación
4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit potent activity against certain cancer cell lines and has been studied as a potential anticancer agent. It has also been investigated for its potential as an inhibitor of protein kinases, which are involved in various cellular processes.
Propiedades
Fórmula molecular |
C16H10ClNO3S2 |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
[4-chloro-2-(thiophene-2-carbonylamino)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C16H10ClNO3S2/c17-10-5-6-12(21-16(20)14-4-2-8-23-14)11(9-10)18-15(19)13-3-1-7-22-13/h1-9H,(H,18,19) |
Clave InChI |
KORUOTOJWDEDGP-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CS3 |
SMILES canónico |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)
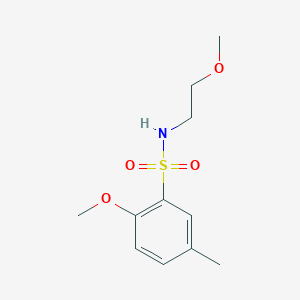
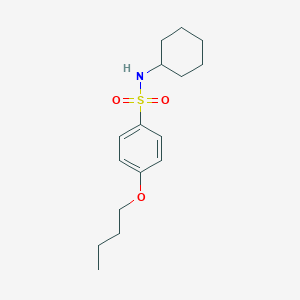
![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)
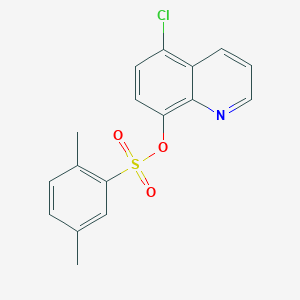
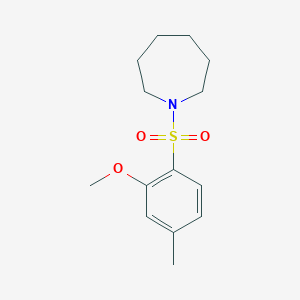
![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)
